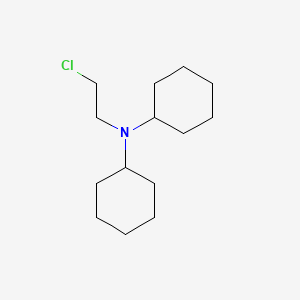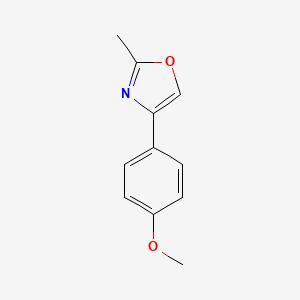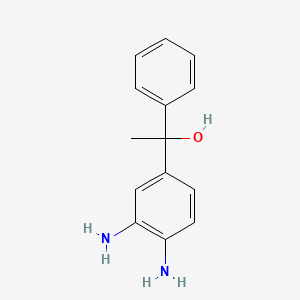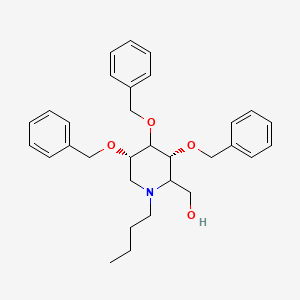
Tribenzyl Miglustat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzyl Miglustat: is a synthetic intermediate with the molecular formula C31H39NO4 and a molecular weight of 489.65 . It is a derivative of Miglustat, which is used in the treatment of Gaucher's disease. This compound is primarily utilized in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tribenzyl Miglustat can be synthesized through a multi-step organic synthesis process. The starting materials typically include piperidine derivatives and benzyl halides . The reaction conditions involve the use of strong bases, such as potassium tert-butoxide , and solvents like dimethylformamide (DMF)
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tribenzyl Miglustat undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like chromium trioxide (CrO3) in acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions are typically performed using benzyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones .
Reduction: Formation of alcohols .
Substitution: Formation of benzylated derivatives .
Aplicaciones Científicas De Investigación
Tribenzyl Miglustat is used in various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of complex organic molecules.
Biology: Studying the effects of benzylated compounds on biological systems.
Medicine: Investigating potential therapeutic applications in diseases related to lysosomal storage disorders.
Industry: Utilized in the development of new chemical processes and materials.
Mecanismo De Acción
The mechanism by which Tribenzyl Miglustat exerts its effects involves the inhibition of ceramide glucosyltransferase , an enzyme involved in the synthesis of glucocerebroside. By inhibiting this enzyme, this compound prevents the accumulation of glucocerebroside in lysosomes, which is beneficial in the treatment of Gaucher's disease.
Molecular Targets and Pathways:
Ceramide Glucosyltransferase: The primary molecular target.
Lysosomal Pathways: Involvement in the degradation of glucocerebroside.
Comparación Con Compuestos Similares
Miglustat
Ceramide Glucosyltransferase Inhibitors
Other benzylated derivatives
Propiedades
Fórmula molecular |
C31H39NO4 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
[(3R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)piperidin-2-yl]methanol |
InChI |
InChI=1S/C31H39NO4/c1-2-3-19-32-20-29(34-22-25-13-7-4-8-14-25)31(36-24-27-17-11-6-12-18-27)30(28(32)21-33)35-23-26-15-9-5-10-16-26/h4-18,28-31,33H,2-3,19-24H2,1H3/t28?,29-,30+,31?/m0/s1 |
Clave InChI |
JSEJVHWQWRTLJX-VBSOKNSTSA-N |
SMILES isomérico |
CCCCN1C[C@@H](C([C@@H](C1CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CCCCN1CC(C(C(C1CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


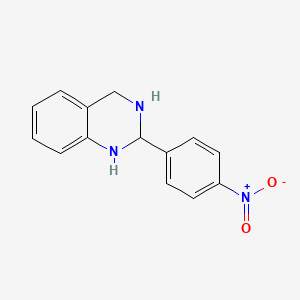
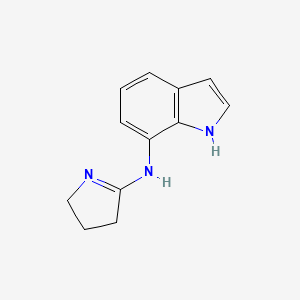
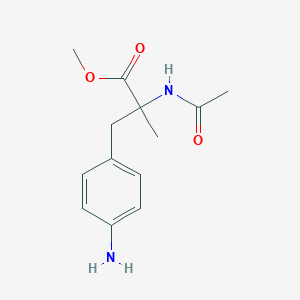
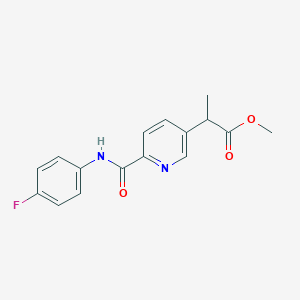
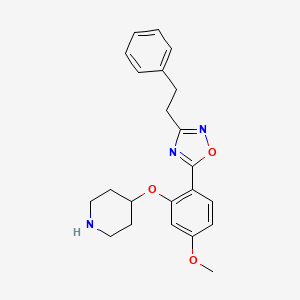
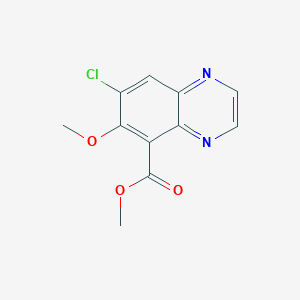
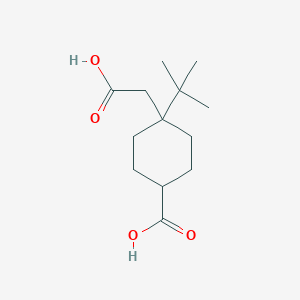


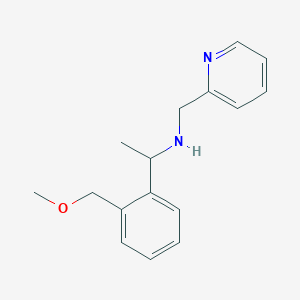
![N-(1-benzylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15355641.png)
